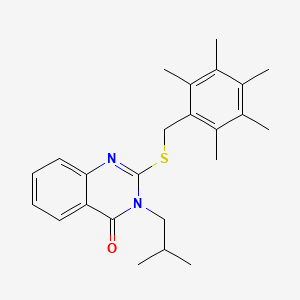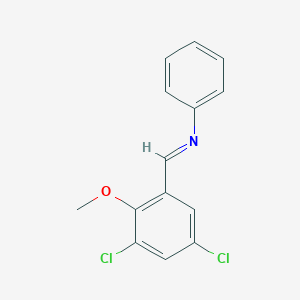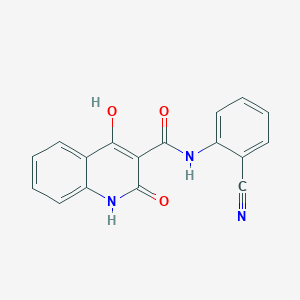![molecular formula C29H24N4OS B11989227 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11989227.png)
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzimidazole core, which is a common motif in many biologically active molecules, and a biphenyl group, which contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the benzimidazole coreThe final step involves the condensation of the intermediate with biphenyl-4-carbaldehyde to form the desired acetohydrazide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzimidazole and biphenyl groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imine group can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active compounds.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-2-thienylmethylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
Uniqueness
What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide apart from similar compounds is its unique combination of the benzimidazole and biphenyl groups, which confer distinct chemical and biological properties. This combination may enhance its stability, reactivity, and potential biological activities, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C29H24N4OS |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H24N4OS/c34-28(32-30-19-22-15-17-25(18-16-22)24-11-5-2-6-12-24)21-35-29-31-26-13-7-8-14-27(26)33(29)20-23-9-3-1-4-10-23/h1-19H,20-21H2,(H,32,34)/b30-19+ |
InChI-Schlüssel |
PMIDKQXWVANVGB-NDZAJKAJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B11989160.png)

![2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11989174.png)
![2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide](/img/structure/B11989181.png)
![4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11989184.png)

![N-[1-(hydroxymethyl)propyl]-2-methylbenzamide](/img/structure/B11989192.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B11989199.png)
![2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole](/img/structure/B11989210.png)

![N-{(2E)-3-allyl-4-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11989213.png)
